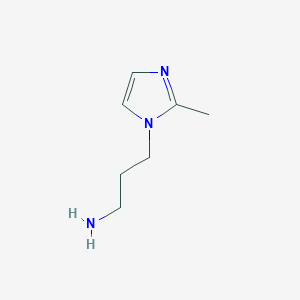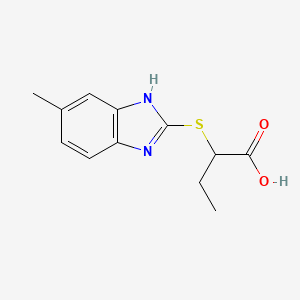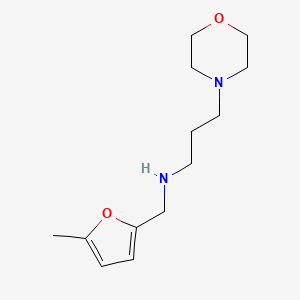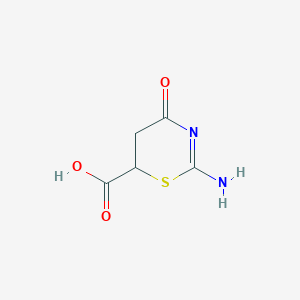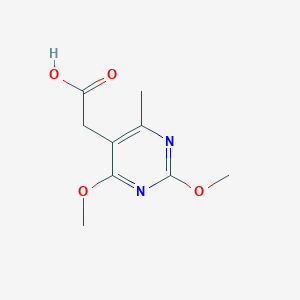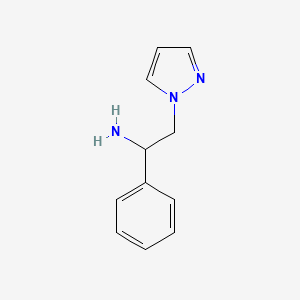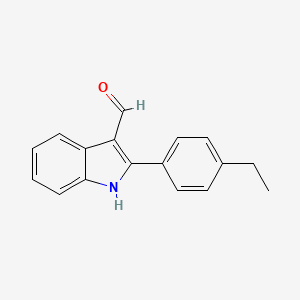
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family, characterized by an indole core substituted with a 4-ethylphenyl group at the 2-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, 4-ethylbenzaldehyde can be used as the starting material.
-
Vilsmeier-Haack Reaction: : Another approach involves the Vilsmeier-Haack reaction, where the indole derivative is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The aldehyde group in 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the 5-position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(4-ethylphenyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the electrophile used
科学的研究の応用
Chemistry
In organic synthesis, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound.
Industry
In the material science industry, indole derivatives are used in the production of dyes, pigments, and organic semiconductors
作用機序
The biological activity of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing it to interact with tryptophan-binding proteins. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 2-phenyl-1H-indole-3-carbaldehyde
- 2-(4-methylphenyl)-1H-indole-3-carbaldehyde
- 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Uniqueness
Compared to its analogs, 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde may exhibit unique properties due to the presence of the ethyl group, which can influence its steric and electronic characteristics. This can affect its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
特性
IUPAC Name |
2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFKXRZUZSAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)
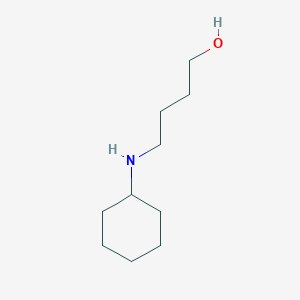
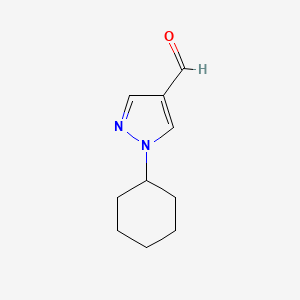
![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
